3-Isopropyloxetan-3-amine

Description

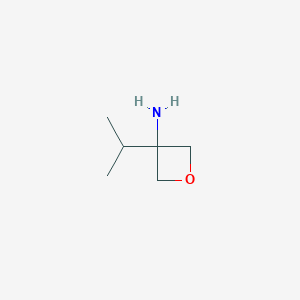

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

3-propan-2-yloxetan-3-amine |

InChI |

InChI=1S/C6H13NO/c1-5(2)6(7)3-8-4-6/h5H,3-4,7H2,1-2H3 |

InChI Key |

DCBZHWMKQLLNHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(COC1)N |

Origin of Product |

United States |

Applications of 3 Isopropyloxetan 3 Amine As a Molecular Scaffold and Intermediate

Role in General Organic Synthesis

While specific documented examples focusing solely on 3-isopropyloxetan-3-amine are limited in widely available literature, its role can be inferred from the well-established reactivity of its constituent functional groups: a secondary amine and a stable oxetane (B1205548) ring. This bifunctional nature makes it a valuable building block in organic synthesis.

As a structural unit, this compound serves as a versatile intermediate for constructing more complex molecules, particularly in the field of medicinal chemistry. The secondary amine provides a reactive site for coupling with other molecules, while the 3,3-disubstituted oxetane core introduces specific steric and electronic properties into the final product. The stability of the 3,3-disubstituted oxetane ring is a key feature, as it is less prone to ring-opening under various reaction conditions compared to less substituted oxetanes. acs.org This stability allows the oxetane motif to be carried through multi-step syntheses.

Allylic amines, for instance, are recognized as crucial building blocks for synthesizing bioactive amines and heterocycles. nih.gov Similarly, this compound can be viewed as a specialized amine building block, enabling the incorporation of the unique oxetane scaffold into larger molecular frameworks.

The primary utility of this compound in synthesis is derived from the nucleophilicity of its secondary amine group. This allows it to act as a reagent in the formation of various functional groups, most notably amides.

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry. nih.gov this compound can react with activated carboxylic acids (such as acyl chlorides), or through peptide coupling reagents, to form the corresponding N-isopropyl-N-(oxetan-3-yl) amide. This reaction is analogous to standard amide bond formation, where the amine acts as a nucleophile. umich.eduopenstax.org The ability to use a vast library of available amines is crucial in drug discovery, and developing synthetic methods that allow for the coupling of oxetane reagents with amines in a manner similar to amidation facilitates the broad investigation of aminooxetanes. nih.govresearchgate.net

There is no significant evidence in the scientific literature to suggest that this compound is used as a solvent in chemical processes. Solvents are typically simple, unreactive, and inexpensive bulk chemicals. This compound, being a specialized and functionalized molecule, is primarily valued as a building block for synthesis rather than as a reaction medium.

Contributions to Drug Design and Discovery Beyond Biological Activity

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve pharmacokinetics, reduce toxicity, or secure novel intellectual property. nih.gov The oxetane ring, particularly the 3,3-disubstituted motif found in this compound, has emerged as a valuable and intriguing structure for such applications. acs.org

The introduction of an oxetane can beneficially influence key drug-like properties including solubility, metabolic stability, and lipophilicity. acs.orgnih.gov Its small, polar, and three-dimensional nature makes it an attractive replacement for other common chemical groups. acs.orgnih.gov

One of the most successful applications of the oxetane scaffold in drug design is its use as a bioisostere for the carbonyl group found in ketones, esters, and amides. nih.govu-tokyo.ac.jp While carbonyl groups are ubiquitous in bioactive molecules, they can be susceptible to metabolic degradation. acs.org Oxetanes offer a more stable alternative that can mimic key interactions of the carbonyl group. acs.orgu-tokyo.ac.jp

The rationale for this bioisosteric relationship is based on several key properties:

Hydrogen Bond Acceptance: The oxygen atom in the oxetane ring acts as an effective hydrogen bond acceptor, similar to the carbonyl oxygen. acs.orgu-tokyo.ac.jp Due to the ring strain, the oxygen lone pairs in an oxetane are more accessible, allowing them to form hydrogen bonds that are comparable in strength to those formed by many carbonyl functional groups, such as aliphatic ketones and esters. acs.org

Improved Metabolic Stability: Compounds containing an oxetane ring often show enhanced metabolic stability and lower clearance rates compared to their carbonyl-containing counterparts. acs.orgu-tokyo.ac.jp This is because the C-O bonds within the stable ether ring are not as susceptible to enzymatic attack as a C=O double bond. acs.org

Favorable Physicochemical Properties: Replacing a carbonyl group with an oxetane can modulate a compound's physicochemical profile. The polar nature of the oxetane can lead to lower lipophilicity (LogD) and, in many cases, improved aqueous solubility compared to less polar isosteres like a gem-dimethyl group. u-tokyo.ac.jpcambridgemedchemconsulting.comchemrxiv.org

A comparative study of matched molecular pairs highlights the nuanced effects of replacing a carbonyl with an oxetane. acs.orgcambridgemedchemconsulting.com

| Property | Carbonyl (Ketone) Group | Oxetane Group | Rationale / Effect |

|---|---|---|---|

| Hydrogen Bond Acceptance (pKHB) | ~1.27 (for cyclopentanone) | ~1.36 (for oxetane) | The oxetane oxygen has a comparable ability to accept hydrogen bonds, mimicking a key interaction of the carbonyl group. u-tokyo.ac.jp |

| Metabolic Stability | Can be susceptible to enzymatic reduction or α-deprotonation. acs.org | Generally higher; resistant to common metabolic pathways targeting carbonyls. acs.orgu-tokyo.ac.jp | The stable ether linkage in the oxetane ring enhances the molecule's resistance to metabolic degradation. u-tokyo.ac.jp |

| Lipophilicity (LogD) | Generally higher than oxetane analogues. u-tokyo.ac.jpcambridgemedchemconsulting.com | Generally lower than carbonyl analogues, leading to improved solubility. cambridgemedchemconsulting.com | The increased polarity of the oxetane ring helps to reduce lipophilicity, which can be advantageous for pharmacokinetic properties. cambridgemedchemconsulting.com |

| Molecular Geometry | Planar sp2 center. | Three-dimensional, sp3-rich puckered ring. nih.gov | Introduces conformational rigidity and a non-planar exit vector, allowing for exploration of new chemical space. nih.govchemrxiv.org |

Isosteric Replacement Strategies in Medicinal Chemistry

Oxetanes as Bioisosteres for Gem-Dimethyl Groups

This bioisosteric replacement offers several advantages. The inclusion of the oxygen atom within the four-membered ring imparts polarity, which can lead to a significant improvement in aqueous solubility. sonar.chresearchgate.net In some instances, the substitution of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, while concurrently reducing the rate of metabolic degradation. sonar.chresearchgate.net Furthermore, the oxetane motif can effectively mimic the steric footprint of the gem-dimethyl group, thus preserving or enhancing the desired biological activity. nih.gov The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes exhibiting greater stability. nih.govacs.org

Table 1: Comparison of Physicochemical Properties: Oxetane vs. Gem-Dimethyl Bioisosteric Replacement

| Property | Gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Impact of Replacement |

|---|---|---|---|

| Lipophilicity (LogP/LogD) | Increases | Generally decreases or minimal increase | Favorable for reducing lipophilicity |

| Aqueous Solubility | Decreases | Generally increases | Significant improvement in solubility |

| Metabolic Stability | Can be metabolically inert | Often enhances metabolic stability | Blocks metabolic weak spots |

| Molecular Weight | Adds ~28 Da | Adds ~42 Da (for the ring) | Modest increase |

Strategic Molecular Design for Property Modulation

The incorporation of the this compound scaffold allows for the strategic modulation of several key molecular properties that are critical for drug efficacy and developability.

The basicity of amine functional groups, quantified by the pKa of their conjugate acid, is a crucial parameter in drug design, influencing factors such as solubility, cell permeability, and off-target activity (e.g., hERG channel binding). The electronegative oxygen atom within the oxetane ring exerts a potent inductive electron-withdrawing effect. nih.gov When an oxetane is positioned alpha to an amine, as in this compound, it significantly reduces the electron density on the nitrogen atom, thereby lowering its basicity.

This effect is substantial; for instance, the presence of an oxetane ring alpha to an amine has been demonstrated to lower the pKaH by as much as 2.7 units. nih.gov This translates to an amine that is approximately 500 times less basic. This modulation allows for the fine-tuning of a molecule's ionization state at physiological pH, which can be critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Table 2: Effect of Oxetane Proximity on Amine pKa

| Position of Oxetane Relative to Amine | Change in pKa (ΔpKa) | Reference |

|---|---|---|

| Alpha (α) | -2.7 | nih.gov |

A significant trend in modern drug discovery is the move away from "flat," aromatic-rich molecules towards compounds with greater three-dimensionality. nih.govacs.orgnih.gov Molecules with a higher fraction of sp³-hybridized atoms tend to have improved solubility, greater metabolic stability, and can exhibit higher selectivity for their biological targets due to more specific and complex binding interactions.

The oxetane ring, with its four sp³-hybridized atoms, is an excellent tool for introducing 3D character into a molecular scaffold. nih.govacs.org The incorporation of the this compound moiety disrupts planarity and introduces well-defined exit vectors for substituents, allowing for a more sophisticated exploration of the target's binding pocket. This increased three-dimensionality can lead to improved aqueous solubility and provides access to previously unexplored chemical space. nih.gov

The compact and polar nature of the oxetane ring allows it to introduce steric bulk without a proportional increase in lipophilicity. nih.govnih.gov This is particularly advantageous when trying to fill a specific hydrophobic pocket in a target protein without negatively impacting the solubility or permeability of the molecule. For example, a study by AstraZeneca demonstrated that the introduction of a 3-aminooxetane motif lowered the distribution coefficient (logD) by approximately 0.8 units compared to the analogous aminocyclopropane and aminocyclobutane derivatives, highlighting the favorable impact on lipophilicity. acs.org

Design of Peptidomimetics and Enzyme Stable Analogues

Peptides are important therapeutic agents, but their application is often limited by poor metabolic stability, particularly their susceptibility to cleavage by proteases. Peptidomimetics are designed to mimic the structure and function of natural peptides while exhibiting improved stability and pharmacokinetic properties. researchgate.net

The 3-aminooxetane core, as found in this compound, has been successfully employed as a non-hydrolyzable surrogate for the peptide bond. nih.govacs.org By replacing a scissile amide bond with an oxetanylamine linkage, it is possible to create peptide analogues that are resistant to enzymatic degradation. acs.org Importantly, this substitution maintains the crucial hydrogen bond donor and acceptor pattern of the original peptide bond, which is often essential for biological activity. nih.govacs.org This approach has led to the development of novel "oxetanyl peptides" with enhanced stability. nih.govacs.org

Expanding Chemical Space and Molecular Diversity

The quest for novel drug candidates is intrinsically linked to the exploration of new areas of chemical space. Chemical diversity is a key factor in the success of high-throughput screening campaigns. The unique combination of properties offered by the this compound scaffold—its polarity, three-dimensionality, and ability to act as a bioisostere—makes it a valuable building block for expanding molecular diversity. acs.orgnih.gov

By incorporating this motif, chemists can generate libraries of compounds with novel topologies and improved drug-like properties. chemrxiv.orglibretexts.org While the synthetic accessibility of diverse oxetane building blocks has historically been a limitation, recent advances in synthetic methodology are making these valuable scaffolds more readily available for use in drug discovery programs. enamine.net The use of such building blocks in diversity-oriented synthesis allows for the systematic exploration of the structure-activity relationships of novel compound classes.

Utilization in Fragment-Based Drug Discovery

The oxetane ring, particularly when substituted at the 3-position with an amine, represents a valuable scaffold in modern medicinal chemistry, especially within the domain of fragment-based drug discovery (FBDD). While specific public-domain research focusing exclusively on this compound in FBDD is not extensively detailed, its utility can be understood from the well-established role of its parent structure, 3-aminooxetane, and the principles of fragment library design.

3-Aminooxetanes are considered privileged building blocks in drug discovery for several reasons. The oxetane motif itself is a small, polar, and three-dimensional structure that can improve the physicochemical properties of drug candidates. acs.org It is often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, potentially enhancing aqueous solubility, metabolic stability, and lipophilicity while also offering intellectual property advantages. acs.org The introduction of an oxetane ring can favorably influence the basicity of proximal amines, a critical parameter for optimizing a drug's pharmacokinetic profile. acs.orgnih.gov

In FBDD, the goal is to use small, low-complexity molecules (fragments) to probe the binding sites of biological targets. These fragments, if they bind, serve as starting points for elaboration into more potent, drug-like molecules. The 3-aminooxetane core is an ideal fragment scaffold because it provides:

A 3D Exit Vector: The amine group on the rigid oxetane ring provides a well-defined point for chemical modification, allowing chemists to "grow" the fragment in specific directions to achieve better interactions with a protein target.

Improved Physicochemical Properties: Incorporation of the polar oxetane can enhance the solubility of a fragment and the subsequent lead compounds, which is a common challenge in drug development. acs.org

Novelty and Patentability: As a relatively modern scaffold, it provides access to novel chemical space.

The specific compound, this compound, builds upon these advantages by incorporating an isopropyl group. This addition provides a small, lipophilic moiety that can probe hydrophobic pockets within a target's binding site, potentially increasing binding affinity. The choice of an isopropyl group over other alkyl groups allows for a modest increase in lipophilicity without significantly increasing the molecule's size, keeping it within the accepted "rule of three" guidelines for fragment design. Chemical suppliers list compounds like this compound and its derivatives as building blocks for synthesis, indicating their availability for constructing diverse chemical libraries for screening purposes. synhet.comfluorochem.co.ukbldpharm.com

The table below summarizes the key properties of the 3-aminooxetane scaffold relevant to its use in FBDD, with the specific contribution of the isopropyl group in this compound noted.

| Feature | General Property of 3-Aminooxetane Scaffold | Specific Contribution of Isopropyl Group |

| Three-Dimensionality | The rigid, non-planar oxetane ring introduces 3D character into otherwise flat molecules. acs.org | Maintains the core 3D structure while adding a defined hydrophobic vector. |

| Polarity/Solubility | The ether oxygen acts as a hydrogen bond acceptor, often improving aqueous solubility. acs.org | The hydrophobic isopropyl group slightly counteracts the polarity of the core. |

| Metabolic Stability | Can serve as a metabolically stable replacement for gem-dimethyl groups. acs.org | The quaternary carbon at the 3-position can block potential sites of metabolism. |

| Synthetic Tractability | The primary amine serves as a versatile chemical handle for amide couplings, reductive aminations, etc. acs.orgnih.gov | Allows for the creation of a diverse set of derivatives for structure-activity relationship (SAR) studies. |

| Lipophilicity | Provides a polar core. | Introduces a small lipophilic domain to explore hydrophobic interactions. |

Patent Landscape and Academic Review of Oxetane Derivatives for Chemical Synthesis

The significance of oxetane derivatives in modern drug discovery is underscored by their frequent appearance in the patent literature and comprehensive academic reviews. The oxetane scaffold has transitioned from a synthetic curiosity to a highly valued motif in medicinal chemistry programs. acs.org

Academic Reviews: Recent chemical reviews provide a thorough overview of the synthesis, reactivity, and applications of oxetanes. acs.org These reviews highlight the dual nature of the oxetane ring: it can be a stable motif that favorably influences a molecule's drug-like properties, or it can be a reactive intermediate that undergoes ring-opening reactions. acs.org Synthetic strategies are a major focus, with numerous methods developed for the preparation of the oxetane ring and for the derivatization of pre-formed building blocks like oxetan-3-one. acs.org

Key synthetic approaches to 3-substituted oxetanes, such as this compound, often start from common intermediates. For instance, oxetan-3-one is a versatile precursor that can undergo reductive amination with isopropylamine (B41738) to yield N-isopropyloxetan-3-amine, a close analog. The synthesis of 3-amino-3-substituted oxetanes can be more complex but leverages established methods in heterocyclic chemistry. The literature provides a robust foundation for chemists to synthesize a wide array of these building blocks for drug discovery programs. acs.org

Patent Landscape: An analysis of the patent landscape reveals a dramatic increase in the incorporation of oxetane structures in filings for new drug candidates. A search conducted in early 2023 found over 6,000 patents that included an oxetane compound with reported biological activity. nih.gov This proliferation is partly due to the inclusion of oxetane groups in broad claims to secure intellectual property around a core scaffold.

The most widely used oxetane building block cited in these campaigns is 3-aminooxetane, which is frequently used in amide couplings and reductive aminations to build more complex molecules. acs.orgnih.gov The substitution is most common at the 3-position, which is likely due to the greater stability and synthetic accessibility of these derivatives. nih.gov The compound this compound hydrochloride is associated with numerous patents, confirming its relevance as a building block for patented chemical entities. uni.lu

The following table summarizes key findings from reviews and patent analyses concerning oxetane derivatives.

| Aspect | Summary from Academic Reviews and Patent Filings |

| Prevalence | A sharp increase in the use of oxetanes in medicinal chemistry programs and patent applications over the last two decades. acs.org |

| Key Building Blocks | Oxetan-3-one and 3-aminooxetane are the most common starting materials for incorporating the oxetane motif. acs.orgnih.gov |

| Substitution Patterns | Substitution at the 3-position is predominant due to synthetic accessibility and the stability of the resulting compounds. nih.gov |

| Reported Advantages | Patents and publications frequently cite improved solubility, metabolic stability, and modulation of amine pKa as reasons for including the oxetane ring. acs.orgnih.gov |

| Synthetic Focus | A significant body of literature is dedicated to the efficient synthesis of functionalized oxetanes to support drug discovery efforts. acs.org |

Computational and Theoretical Investigations of 3 Isopropyloxetan 3 Amine

Quantum Chemical Characterization of Electronic Structure

The electronic structure of 3-isopropyloxetan-3-amine is fundamentally shaped by its strained four-membered oxetane (B1205548) ring, the electronegative oxygen atom, and the appended isopropyl and amine functional groups. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to characterize such structures. als-journal.commdpi.com Calculations are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy in describing the molecular geometry and electronic properties. als-journal.commdpi.com

The key electronic features of the oxetane moiety include its high polarity and the inductive electron-withdrawing effect of the oxygen atom, which influences adjacent functional groups. nih.gov For this compound, this effect is expected to decrease the basicity of the 3-amino group compared to a similar acyclic amine. nih.gov

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich regions, such as the lone pairs of the nitrogen and oxygen atoms, while the LUMO is distributed across the antibonding orbitals of the strained ring. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Note: These values are illustrative, based on DFT calculations for similar small heterocyclic molecules, and actual values for this compound would require specific computation.

Conformational Analysis and Ring Puckering Studies of Substituted Oxetanes

The four-membered oxetane ring is not perfectly planar. Unsubstituted oxetane adopts a slightly puckered conformation to relieve some of the inherent ring strain (approximately 106 kJ·mol⁻¹) and torsional strain. mdpi.com The degree of this puckering can be quantified by a puckering angle. For unsubstituted oxetane, this angle is small, around 8.7° at 140 K. mdpi.com

The introduction of substituents at the C3 position, as in this compound, significantly influences the ring's conformation. The bulky isopropyl group and the amine group will introduce unfavorable eclipsing interactions, forcing the ring into a more puckered state to minimize steric hindrance. mdpi.comacs.org X-ray crystallography and computational modeling are the primary methods used to determine these structural parameters. For example, crystallographic studies of other substituted oxetanes have shown puckering angles significantly larger than that of the parent ring. acs.org

Computational conformational analysis can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations of the ring and the rotational positions (rotamers) of the isopropyl and amine substituents.

Table 2: Comparison of Structural Parameters for Unsubstituted and Substituted Oxetanes

| Parameter | Unsubstituted Oxetane | Representative 3,3-Disubstituted Oxetane |

|---|---|---|

| Puckering Angle | ~8.7° - 10.7° mdpi.com | > 16° (increases with substituent size) acs.org |

| C-O Bond Length | ~1.46 Å acs.org | ~1.45 - 1.47 Å |

| C-C Bond Length | ~1.53 Å acs.org | ~1.53 - 1.55 Å |

| C-O-C Bond Angle | ~90.2° acs.org | ~90° - 92° |

| C-C-C Bond Angle | ~84.8° acs.org | ~84° - 86° |

Note: Values for the substituted oxetane are generalized from literature on similarly substituted rings.

Intermolecular Interactions: Hydrogen Bonding and Lewis Basicity

The functional groups in this compound dictate its ability to form non-covalent interactions, which are critical for its physical properties and potential biological activity.

Hydrogen Bond Acceptor: The oxygen atom in the oxetane ring possesses lone pairs of electrons that are sterically accessible due to the strained ring geometry. This makes the oxetane oxygen an effective hydrogen-bond acceptor. mdpi.com Studies have shown that oxetanes can form stronger hydrogen bonds than other cyclic ethers like tetrahydrofuran (B95107) (THF). mdpi.com

Hydrogen Bond Donor: The primary amine group (-NH₂) at the C3 position contains two hydrogen atoms that can act as hydrogen bond donors, interacting with electronegative atoms on other molecules.

These interactions are crucial in determining properties like solubility, boiling point, and how the molecule might bind to a biological target, such as the active site of an enzyme. Computational methods can model these interactions and calculate their binding energies.

Computational Elucidation of Reaction Mechanisms in Oxetane Chemistry

The significant ring strain of the oxetane core makes it susceptible to ring-opening reactions, a key aspect of its chemistry. nih.gov Computational chemistry, particularly DFT, is invaluable for elucidating the mechanisms of these reactions by mapping the entire reaction pathway, including reactants, transition states, intermediates, and products. mdpi.com

A common reaction is the acid-catalyzed ring-opening, where protonation of the oxetane oxygen is followed by nucleophilic attack at one of the ring carbons (C2 or C4). Theoretical calculations can determine the activation energies for different potential pathways, predicting which products are likely to form and under what conditions. For a 3,3-disubstituted oxetane, the reaction pathway is influenced by the electronic and steric effects of the substituents. Computational models can precisely quantify these effects on the stability of transition states and potential carbocation intermediates, providing a level of detail that is often difficult to obtain experimentally.

In Silico Chemical Space Exploration for Oxetane-Containing Entities

The oxetane motif is increasingly recognized in medicinal chemistry as a valuable building block that can improve key drug-like properties such as solubility, metabolic stability, and lipophilicity. nih.govacs.org In silico (computational) methods are essential for exploring the vast chemical space of potential oxetane-containing molecules for drug discovery. mdpi.com

This exploration involves several computational strategies:

Virtual Library Design: Large libraries of virtual compounds can be generated by computationally decorating a core scaffold like 3-amino-oxetane with various substituents (e.g., different alkyl or aryl groups in place of the isopropyl group).

Property Prediction: For each molecule in the virtual library, key physicochemical properties (e.g., logP, aqueous solubility, pKa) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles can be predicted using quantitative structure-property relationship (QSPR) and other predictive models.

Molecular Docking: Virtual screening through molecular docking can be used to predict how well these designed oxetane derivatives might bind to a specific biological target, such as a kinase or receptor. This helps prioritize which compounds to synthesize and test experimentally. mdpi.com

This computational approach accelerates the discovery of novel bioactive molecules by focusing laboratory efforts on compounds with the highest probability of success. mdpi.com

Future Directions and Emerging Research Avenues for 3 Isopropyloxetan 3 Amine

Development of Next-Generation Synthetic Methodologies for Oxetane (B1205548) Amines

The synthetic accessibility of 3-aminooxetanes, including 3-isopropyloxetan-3-amine, is crucial for their widespread application. While methods for the synthesis of the parent 3-aminooxetane and its N-substituted analogues exist, the development of more efficient, scalable, and versatile strategies for 3-alkyl-3-aminooxetanes is a key area for future research. Current approaches often involve multi-step sequences starting from oxetan-3-one. nih.gov Future methodologies should aim to streamline this process.

One promising avenue is the development of modular, strain-release-driven approaches. A recent report described a two-step protocol for the synthesis of amino-oxetanes starting from oxetan-3-one, proceeding through a stable Mannich adduct. thieme-connect.com Adapting this methodology for the introduction of an isopropyl group at the 3-position could provide a more direct and efficient route to this compound.

Furthermore, the exploration of novel catalytic systems for the direct amination of oxetane precursors is a significant area of interest. For instance, the development of transition-metal or photoredox-catalyzed methods for the introduction of the amino group could offer milder reaction conditions and broader functional group tolerance. beilstein-journals.org Research into enantioselective synthetic routes will also be critical to access chiral this compound derivatives for applications where stereochemistry is crucial.

A summary of potential next-generation synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Modular Strain-Release Synthesis | High efficiency, modularity, mild conditions. | Adaptation for 3-alkyl substitution. |

| Catalytic Direct Amination | Milder reaction conditions, improved functional group tolerance. | Development of novel catalyst systems (e.g., transition metal, photoredox). |

| Enantioselective Synthesis | Access to stereochemically pure compounds. | Design of chiral catalysts and auxiliaries. |

Exploration of Novel Reactivity Patterns and Transformations of the Oxetane Ring

The inherent ring strain of the oxetane moiety in this compound imparts unique reactivity that is ripe for exploration. Recent studies have demonstrated that 3-aminooxetanes can act as versatile 1,3-amphoteric molecules, participating in intermolecular [3+2] annulation reactions with polarized π-systems. nih.gov This reactivity, which has not been extensively studied for 3-alkyl-3-aminooxetanes, opens up new avenues for the rapid construction of complex heterocyclic scaffolds. Future research should focus on expanding the scope of these annulation reactions with this compound and a wider range of reaction partners.

Another emerging area is the defluorosulfonylative coupling of sulfonyl fluorides with amines to form amino-oxetanes. thieme.denih.gov This reaction proceeds through a planar oxetane carbocation intermediate and offers a novel disconnection for the synthesis of 3-aminooxetanes. thieme.deresearchgate.net Investigating the stability and reactivity of the putative 3-isopropyl-3-oxetanyl cation will be crucial for developing new transformations. The influence of the isopropyl group on the stability and subsequent reactions of this intermediate could lead to novel synthetic applications.

Future research in this area should include:

Expansion of [3+2] Annulation Reactions: A systematic investigation of the reactivity of this compound with a diverse range of electrophiles to synthesize novel heterocyclic systems.

Generation and Trapping of the 3-Isopropyl-3-oxetanyl Cation: Exploring new methods to generate this reactive intermediate and studying its subsequent reactions with various nucleophiles.

Ring-Opening Reactions: Controlled ring-opening of this compound could provide access to functionalized acyclic structures that are otherwise difficult to synthesize.

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry offers a powerful tool to accelerate the exploration of this compound's chemical space. Density Functional Theory (DFT) and other computational methods can be employed to predict the compound's conformational preferences, electronic properties, and reactivity. researchgate.net Such studies can provide valuable insights into the influence of the isopropyl group on the oxetane ring's geometry and stability.

Predictive modeling can also guide the design of new synthetic routes and the prediction of reaction outcomes. For example, computational analysis of the proposed SN1 mechanism in defluorosulfonylative coupling has provided insights into the stability of the oxetane carbocation intermediate. thieme.deresearchgate.net Similar studies on the 3-isopropyl-3-oxetanyl cation could help in designing more efficient synthetic transformations.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity and pharmacokinetic properties of molecules incorporating the this compound scaffold. This will be particularly valuable in the context of medicinal chemistry for the rational design of new drug candidates with improved properties such as solubility, metabolic stability, and cell permeability. nih.gov

Key areas for computational research include:

| Computational Approach | Research Goal | Potential Impact |

| Conformational Analysis | Understanding the preferred 3D structure of this compound and its derivatives. | Guiding the design of molecules with specific spatial arrangements for optimal biological interactions. |

| Reaction Mechanism Studies | Elucidating the transition states and intermediates of novel reactions involving this compound. | Optimizing reaction conditions and predicting the feasibility of new synthetic transformations. |

| QSAR Modeling | Predicting the biological and ADMET properties of compounds containing the this compound motif. | Accelerating the drug discovery process through rational, predictive molecular design. |

Integration of this compound in Complex Chemical Architectures and Advanced Building Blocks

The unique properties of the 3-aminooxetane motif, such as its ability to act as a bioisostere for amides and gem-dimethyl groups, make it an attractive component for the design of complex molecules with improved pharmacological profiles. acs.orgdigitellinc.com The introduction of a 3-isopropyl group can further modulate these properties, potentially leading to enhanced metabolic stability and lipophilicity.

A significant future direction is the incorporation of this compound into libraries of drug-like molecules for high-throughput screening. Its use as a building block in combinatorial chemistry could rapidly generate a diverse set of compounds for biological evaluation.

Furthermore, this compound can serve as a precursor for the synthesis of more complex and functionalized building blocks. For example, the primary amine can be readily derivatized to introduce a wide range of functional groups, allowing for its integration into peptides, polymers, and other advanced materials. The development of a toolbox of such advanced building blocks derived from this compound will be a key enabler for its broader application in chemical synthesis and materials science.

Emerging applications in this domain include:

Bioisosteric Replacement: Systematically replacing amide bonds and gem-dimethyl groups in known bioactive molecules with the this compound moiety to improve their drug-like properties.

Fragment-Based Drug Discovery: Utilizing this compound as a novel 3D fragment for the discovery of new lead compounds.

Synthesis of Novel Scaffolds: Employing this compound in multicomponent reactions and cascade sequences to construct novel and complex molecular architectures.

Q & A

Q. What are the common synthetic routes for preparing 3-Isopropyloxetan-3-amine, and how are intermediates characterized?

Methodological Answer: this compound is typically synthesized via multi-step reactions involving oxetane ring formation and subsequent functionalization. A key approach includes:

- Step 1 : Cyclization of epoxides or halo-alcohols to form the oxetane ring, often using catalysts like nickel hydrides or lithium aluminum hydride (LiAlH4) .

- Step 2 : Introduction of the isopropylamine group via nucleophilic substitution or reductive amination. Sodium methanol or sodium borohydride (NaBH4) may be used to stabilize intermediates .

- Characterization : Key intermediates are analyzed using NMR (¹H/¹³C) for structural confirmation, GC-MS for purity assessment, and IR spectroscopy to track functional groups (e.g., NH2 stretches at ~3300 cm⁻¹) .

Q. How are the physical properties (e.g., solubility, melting point) of this compound experimentally determined?

Methodological Answer:

- Solubility : Tested in polar (water, ethanol) and non-polar solvents (dichloromethane) using gravimetric or UV-Vis methods. Polar aprotic solvents like DMF often yield higher solubility due to hydrogen bonding with the oxetane oxygen .

- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods. For example, derivatives like 3-aminomethyl oxetane analogs exhibit melting points between 70–90°C, influenced by crystal packing .

- Boiling Point : Estimated using the Antoine equation based on vapor pressure data from thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of this compound derivatives?

Methodological Answer: Competing pathways (e.g., ring-opening or over-alkylation) are minimized by:

- Temperature Control : Lower temperatures (0–5°C) suppress side reactions during amination steps .

- Catalyst Selection : Palladium-based catalysts improve regioselectivity in cross-coupling reactions involving oxetane rings .

- Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize transition states in SN2 mechanisms, reducing byproducts .

- Kinetic Studies : Time-resolved NMR or in-situ IR monitors reaction progress to identify optimal quenching times .

Q. How do steric and electronic effects influence the stability of this compound under acidic or oxidative conditions?

Methodological Answer:

- Steric Effects : The isopropyl group hinders nucleophilic attacks on the oxetane ring, enhancing stability in acidic media. Computational studies (DFT) show reduced ring strain compared to unsubstituted oxetanes .

- Oxidative Stability : Under oxidizing conditions (e.g., KMnO4), the amine group is prone to oxidation. Stabilization strategies include using electron-withdrawing protecting groups (e.g., Boc) or conducting reactions under inert atmospheres .

- Experimental Validation : Accelerated stability testing (40°C/75% RH) combined with HPLC quantifies degradation products .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer: Discrepancies in yields often arise from:

- Impurity Profiles : LC-MS identifies trace impurities (e.g., residual solvents or unreacted intermediates) that skew yield calculations .

- Reagent Quality : Batch-to-batch variability in LiAlH4 or catalysts is mitigated by pre-purification (e.g., distillation or recrystallization) .

- Reproducibility : Standardized protocols (e.g., strict temperature gradients, inert gas purging) reduce experimental variability. Collaborative validation across labs is recommended .

Safety and Handling

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent moisture absorption and oxidative degradation .

- Waste Disposal : Neutralize residues with dilute HCl before transferring to halogenated waste containers. Incineration is preferred for bulk quantities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.